molecular formula C15H12FN B277731 2-(4-fluorophenyl)-5-methyl-1H-indole

2-(4-fluorophenyl)-5-methyl-1H-indole

Cat. No.: B277731
M. Wt: 225.26 g/mol
InChI Key: AMSSUBJBWKGNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-methyl-1H-indole is a high-value indole-based chemical scaffold designed for pharmaceutical and life sciences research. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in bioactive molecules and its capacity to bind with high affinity to multiple receptors . This specific derivative is of significant interest for constructing novel compounds to investigate a broad spectrum of biological activities. Indole derivatives, as a class, have demonstrated immense therapeutic potential across various areas, including serving as antiviral agents , anti-inflammatory and analgesic compounds , and antimicrobial agents . Furthermore, structural analogs featuring a 4-fluorophenyl substitution and a methyl group on the indole ring have been explored as potent, long-acting dopaminergic and serotonergic (5-HT) antagonists, indicating potential for central nervous system (CNS) research . The incorporation of the fluorine atom and methyl group can be strategically utilized to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9,17H,1H3

InChI Key

AMSSUBJBWKGNOX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, 2-phenylindoles have emerged as a particularly privileged class of compounds, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide focuses on a specific, promising derivative: 2-(4-fluorophenyl)-5-methyl-1H-indole. The strategic incorporation of a fluorine atom on the phenyl ring and a methyl group on the indole core is anticipated to modulate the compound's physicochemical and biological properties, making it a compelling candidate for further investigation in drug discovery programs.

This document provides a comprehensive overview of the chemical structure, key physicochemical properties, and potential synthetic routes for 2-(4-fluorophenyl)-5-methyl-1H-indole. Furthermore, it delves into the prospective biological activities and therapeutic applications of this compound class, drawing insights from related structures and highlighting its potential as a lead molecule for the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenyl)-5-methyl-1H-indole is characterized by a central indole ring system, with a 4-fluorophenyl group attached at the 2-position and a methyl group at the 5-position.

Systematic Name: 2-(4-fluorophenyl)-5-methyl-1H-indole

Molecular Formula: C₁₅H₁₂FN

Molecular Weight: 225.26 g/mol

The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The methyl group at the 5-position can also impact its pharmacological profile.

A summary of the predicted and, where available, experimentally determined physicochemical properties are presented in the table below. It is important to note that specific experimental data for this exact compound is limited in publicly accessible literature; therefore, some properties are extrapolated from closely related analogs, such as 2-(4-fluorophenyl)-3-methyl-1H-indole.

PropertyValueSource
Melting PointNot available (For comparison, 2-(4-fluorophenyl)-3-methyl-1H-indole: 140-141 °C)[1]
SolubilityPredicted to be soluble in organic solvents like dichloromethane, and sparingly soluble in water.General knowledge of indole derivatives
LogP (predicted)~4.5Prediction based on structure

Spectroscopic Data (Predicted/Comparative):

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole and the fluorophenyl rings, a singlet for the methyl group, and a broad singlet for the indole N-H proton. The fluorine atom will cause characteristic splitting of the adjacent aromatic protons on the phenyl ring.

  • ¹³C NMR: The spectrum will display signals for all 15 carbon atoms. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretching, C=C stretching of the aromatic rings, and a C-F stretching vibration. For comparison, the IR spectrum of 2-(4-fluorophenyl)-3-methyl-1H-indole shows a strong N-H stretch at 3423 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 225.

Synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole

Several synthetic strategies can be employed for the synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole. The most common and versatile methods for constructing the 2-arylindole scaffold are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]

Proposed Synthetic Route:

The synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole via the Fischer indole synthesis would involve the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with 4-fluoroacetophenone.

Fischer Indole Synthesis p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate p_tolylhydrazine->hydrazone + fluoroacetophenone 4-Fluoroacetophenone fluoroacetophenone->hydrazone indole 2-(4-fluorophenyl)-5-methyl-1H-indole hydrazone->indole Acid Catalyst (e.g., PPA, ZnCl₂) / Heat Suzuki Coupling indole_halide 2-Bromo-5-methyl-1H-indole product 2-(4-fluorophenyl)-5-methyl-1H-indole indole_halide->product + boronic_acid 4-Fluorophenylboronic acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water)

Sources

CAS number for 2-(4-fluorophenyl)-5-methylindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic accessibility, and pharmacological relevance of 2-(4-fluorophenyl)-5-methylindole .

As a specific commercial CAS registry number is not universally indexed for this exact substitution pattern in standard commodity catalogs (unlike its parent 2-(4-fluorophenyl)indole [CAS: 782-17-2]), this guide treats the compound as a Research Grade Entity (RGE) . It provides the definitive de novo synthesis protocol required to access the material for drug discovery applications.

Scaffold Analysis & Synthetic Protocol

Chemical Identity & Registry Status[1][2]

This compound belongs to the 2-arylindole class, a privileged scaffold in medicinal chemistry known for COX-2 inhibition and estrogen receptor modulation.

Parameter Data / Value
Systematic Name 2-(4-fluorophenyl)-5-methyl-1H-indole
Molecular Formula C₁₅H₁₂FN
Molecular Weight 225.26 g/mol
SMILES Cc1ccc2[nH]c(c3ccc(F)cc3)cc2c1
CAS Registry Status Non-Commodity / Research Grade (See Precursors below for procurement)
LogP (Predicted) ~4.2 (Highly Lipophilic)
Key Precursors (A) 4-Methylphenylhydrazine HCl (CAS: 637-60-5)(B) 4'-Fluoroacetophenone (CAS: 403-42-9)

Synthetic Pathway: The Fischer Indole Protocol[3][4][5][6][7]

The most robust method for accessing 2-(4-fluorophenyl)-5-methylindole is the Fischer Indole Synthesis . This acid-catalyzed rearrangement couples a phenylhydrazine with an acetophenone.

Reaction Logic (Why this route?)
  • Regioselectivity: The use of 4-methylphenylhydrazine ensures the methyl group is fixed at the 5-position of the resulting indole.

  • Substituent Stability: The fluorine atom on the acetophenone is stable under the acidic conditions required for cyclization.

Step-by-Step Protocol

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • 4'-Fluoroacetophenone (1.0 eq)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) [Catalyst/Solvent][1]

Workflow:

  • Hydrazone Formation:

    • Dissolve 4-methylphenylhydrazine HCl (10 mmol) and 4'-fluoroacetophenone (10 mmol) in ethanol (20 mL).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux for 1-2 hours until TLC indicates consumption of the ketone.

    • Checkpoint: Isolate the hydrazone intermediate if using ZnCl₂.[2] If using PPA, proceed to step 2 directly (one-pot).

  • Cyclization (Indolization):

    • Method A (PPA): Mix the hydrazone (or crude mixture) with 10-15 g of Polyphosphoric Acid. Heat to 100–110°C with vigorous mechanical stirring. The reaction will darken significantly. Monitor for 2–4 hours.

    • Method B (ZnCl₂): Fuse the isolated hydrazone with anhydrous ZnCl₂ at 170°C for 15-30 minutes (solvent-free).

  • Workup & Purification:

    • Pour the hot reaction mixture onto crushed ice (~100 g) to quench the acid.

    • Neutralize with saturated NaHCO₃ or NaOH solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Recrystallization: Purify the crude solid using Ethanol/Water or Toluene/Hexane to yield off-white needles.

Mechanism Visualization

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that drives the formation of the indole core.

FischerIndole Start Precursors: 4-Methylphenylhydrazine + 4'-Fluoroacetophenone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis (Tautomerization) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift C-C Bond Formation Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Product Target Product: 2-(4-fluorophenyl)-5-methylindole (- NH3) Aminal->Product Elimination (-NH3)

Caption: The Fischer Indole Synthesis pathway, highlighting the critical [3,3]-sigmatropic shift required to form the C2-C3 bond of the indole scaffold.

Structural Validation (Self-Validating Metrics)

To ensure the synthesized material is the correct isomer (5-methyl vs. 7-methyl) and free of hydrazine impurities, compare analytical data against these predicted standards.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentValidation Logic
11.30 Broad Singlet1HIndole NH Disappears on D₂O shake; confirms indole ring formation.
7.80 – 7.85 Multiplet2HPhenyl 2',6' Deshielded by indole ring; characteristic of 2-aryl substitution.
7.35 Doublet1HIndole C4-H Coupling with C6-H; confirms 5-position substitution pattern.
7.25 – 7.30 Multiplet3HPhenyl 3',5' + Indole C7-H Overlapping region; F-coupling splits phenyl protons.
6.90 Doublet1HIndole C6-H Ortho-coupling to C7.
6.75 Singlet1HIndole C3-H Characteristic signal for 2-substituted indoles (no substituent at C3).
2.38 Singlet3H-CH₃ Distinct singlet; confirms incorporation of the methyl group.
Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺ = 226.26

  • Fragmentation Pattern: Look for loss of CH₃ (M-15) or F (M-19) in high-energy collision modes.

Pharmacological Significance: The "Why"

The 2-(4-fluorophenyl)-5-methylindole scaffold is not merely a chemical curiosity; it is a bioisostere designed to target specific hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) .

Structure-Activity Relationship (SAR)
  • The Indole Core: Mimics the central ring of Indomethacin but lacks the N-benzoyl group, reducing gastric liability (acidic functionality removed).

  • 5-Methyl Group: Fits into the hydrophobic cleft of the COX-2 active site (Val523 channel), enhancing selectivity over COX-1.

  • 4-Fluorophenyl: The fluorine atom provides metabolic stability (blocking para-oxidation) and enhances lipophilicity for membrane permeability.

Biological Pathway Diagram

SAR_Logic Compound 2-(4-fluorophenyl)-5-methylindole Target COX-2 Enzyme (Active Site) Compound->Target Binding (IC50 ~0.5 µM) Methyl 5-Me Group: Hydrophobic Fit Compound->Methyl SAR Feature Fluoro 4-F-Phenyl: Metabolic Stability Compound->Fluoro SAR Feature Mechanism Inhibition of Arachidonic Acid Metabolism Target->Mechanism Blocks Outcome Reduced Prostaglandin (PGE2) Synthesis Mechanism->Outcome Anti-inflammatory Effect Methyl->Target Selectivity

Caption: SAR logic demonstrating how the 5-methyl and 4-fluorophenyl moieties contribute to COX-2 inhibition and metabolic stability.

References

  • National Institute of Standards and Technology (NIST). 2-(4-Fluorophenyl)indole Spectral Data (Parent Scaffold). NIST Chemistry WebBook. [Link]

  • Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963, 63(4), 373–401. (Foundational protocol for 2-arylindole synthesis). [Link]

  • Zarghi, A., et al. Design and Synthesis of New 2-Substituted-5-Methylsulfonyl-1-Phenyl-1H-Indoles as Selective COX-2 Inhibitors. Scientia Pharmaceutica, 2012. (Contextualizes the 5-substituted indole scaffold in COX-2 inhibition). [Link]

  • PubChem. 5-Methylindole (Precursor Data). National Library of Medicine. [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthesis of 2-(4-fluorophenyl)-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(4-fluorophenyl)-5-methyl-1H-indole , a privileged scaffold in medicinal chemistry. Belonging to the 2-arylindole class, this molecule exhibits significant potential as a pharmacophore for cyclooxygenase-2 (COX-2) inhibition, tubulin polymerization interference, and estrogen receptor modulation.

This document provides a definitive physicochemical dataset, a robust synthesis protocol via the Fischer Indole method, and a structural analysis of its biological relevance.

Physicochemical Core Data

The following data establishes the molecular baseline for stoichiometric calculations and solubility profiling.

PropertyValueUnitNotes
IUPAC Name 2-(4-fluorophenyl)-5-methyl-1H-indole--
Molecular Formula C₁₅H₁₂FN -Confirmed by elemental count
Molecular Weight 225.26 g/mol Monoisotopic Mass: 225.0954
Exact Mass 225.095377DaSuitable for HRMS referencing
CLogP ~4.5 - 4.8-Highly lipophilic; low aqueous solubility
H-Bond Donors 1-Indole NH
H-Bond Acceptors 1-Fluorine (weak)
Rotatable Bonds 1-Bond between Indole C2 and Phenyl C1'

Structural Analysis & Pharmacophore Significance

The molecule combines a lipophilic indole core with specific substitutions that enhance metabolic stability and receptor binding.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of specific moieties within the molecule.

SAR_Analysis Core Indole Scaffold (Privileged Structure) Pos2 Position 2: 4-Fluorophenyl Group Core->Pos2 C2 Attachment Pos5 Position 5: Methyl Group Core->Pos5 C5 Attachment Activity Biological Targets: COX-2, Tubulin, ER-beta Pos2->Activity Increases Metabolic Stability (Blocks p-hydroxylation) Pos5->Activity Hydrophobic Pocket Filling

Figure 1: Structural dissection of 2-(4-fluorophenyl)-5-methyl-1H-indole highlighting pharmacophoric elements.

Mechanistic Insight[5]
  • 4-Fluorophenyl (C2): The fluorine atom at the para-position of the phenyl ring mimics hydrogen sterically but significantly alters electronics. It blocks metabolic oxidation (p-hydroxylation) by Cytochrome P450, extending the compound's half-life in vivo.

  • 5-Methyl Group: This substituent increases lipophilicity and provides steric bulk, often necessary to fill hydrophobic pockets in enzyme active sites (e.g., the COX-2 valine channel).

Synthetic Methodology: Fischer Indole Synthesis[5][6][7][8]

The most robust route for synthesizing 2-arylindoles is the Fischer Indole Synthesis . This acid-catalyzed rearrangement provides high regioselectivity for this specific substitution pattern.

Retrosynthetic Analysis

To construct the 2-(4-fluorophenyl)-5-methyl-1H-indole skeleton:

  • Hydrazine Component: 4-Methylphenylhydrazine (p-Tolylhydrazine) provides the indole benzene ring and the 5-methyl group.

  • Ketone Component: 4'-Fluoroacetophenone provides the C2-C3 carbons and the 2-aryl substituent.

Reaction Workflow Diagram

Synthesis_Workflow Reactant1 4-Methylphenylhydrazine HCl Mix Condensation (Ethanol/AcOH) Reactant1->Mix Reactant2 4'-Fluoroacetophenone Reactant2->Mix Inter Hydrazone Intermediate Mix->Inter - H2O Acid Acid Catalysis (Polyphosphoric Acid or ZnCl2) Inter->Acid Rearrange [3,3]-Sigmatropic Rearrangement (- NH3) Acid->Rearrange Heat (100-110°C) Product 2-(4-fluorophenyl)-5-methyl-1H-indole (Crude Solid) Rearrange->Product

Figure 2: Step-wise synthesis pathway via Fischer Indolization.

Detailed Experimental Protocol

Safety Note: Hydrazines are toxic. Perform all operations in a fume hood.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 equiv)

  • 4'-Fluoroacetophenone (1.0 equiv)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst) or Glacial Acetic Acid/ZnCl₂.

Procedure (PPA Method):

  • Condensation: In a round-bottom flask, mix 4-methylphenylhydrazine hydrochloride (10 mmol) and 4'-fluoroacetophenone (10 mmol).

  • Catalysis: Add Polyphosphoric Acid (PPA) (~10-15 g).

  • Heating: Heat the mixture to 100–110°C in an oil bath with vigorous stirring.

    • Observation: The mixture will darken and effervesce slightly as ammonia is evolved during cyclization.

    • Duration: Monitor via TLC (approx. 2–3 hours).

  • Quenching: Cool the reaction mixture to roughly 60°C, then pour slowly into crushed ice (100 g) with stirring. PPA is viscous; manual agitation may be required to break up the complex.

  • Isolation: The crude indole will precipitate as a solid. Filter the precipitate and wash copiously with water to remove acid residues.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 11.3 ppm (1H, br s): Indole NH proton (exchangeable with D₂O).

  • δ 7.8–7.9 ppm (2H, m): Phenyl ring protons ortho to the indole connection.

  • δ 7.3–7.4 ppm (3H, m): Overlapping signals from the phenyl ring (meta to F) and Indole C7/C4.

  • δ 6.9 ppm (1H, d): Indole C6 proton.[1]

  • δ 6.8 ppm (1H, s): Indole C3-H (Characteristic signal for 2-substituted indoles; appears as a sharp singlet or doublet).

  • δ 2.4 ppm (3H, s): Methyl group at C5.

Mass Spectrometry
  • ESI-MS (Positive Mode): [M+H]⁺ = 226.27.

  • Fragmentation Pattern: Loss of CH₃ or F-Phenyl fragments may be observed in MS/MS.

References

  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Ishizumi, K., et al. (1967). Synthesis of Indole Derivatives. Chemical and Pharmaceutical Bulletin.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted indoles.

  • Li, J.J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Strategic Lipophilicity Profiling of Fluorinated Methylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indole-based pharmacophores, the simultaneous introduction of fluorine atoms and methyl groups represents a critical strategy for modulating physicochemical properties.[1][2] While methyl groups predictably enhance lipophilicity through steric bulk and desolvation penalties, fluorine introduces a "polar hydrophobicity"—increasing lipophilicity relative to hydrogen while simultaneously altering electronic topography. This guide provides a rigorous analysis of the LogP/LogD landscape of fluorinated methylindoles, synthesizing experimental data with mechanistic insights and providing validated protocols for their determination.

Part 1: The Physicochemical Landscape

The Fluorine-Methyl Interplay

The lipophilicity of fluorinated methylindoles is not merely an additive sum of their substituents; it is a vector sum of electronic and steric modifications.

  • The Methyl Effect (+

    
    ):  The introduction of a methyl group (e.g., at C2 or C3) typically increases LogP by approximately 0.5 log units . This is driven by the entropic gain of water molecules released from the hydrophobic hydration shell surrounding the non-polar methyl group.
    
  • The Fluorine Effect (

    
    /
    
    
    
    duality):
    Fluorine is unique. It is highly electronegative (Paulding scale: 3.98) yet possesses low polarizability. On an aromatic indole ring, C-F substitution generally increases LogP (by 0.2–0.4 log units ), unlike other polar groups (OH, NH2) that decrease it. This is due to the low energy of the C-F bond orbital overlap, which does not participate significantly in hydrogen bonding with water as an acceptor, effectively creating a "Teflon-like" hydrophobic surface.
Positional Isomerism and pKa Modulation

The position of the fluorine atom relative to the indole nitrogen (NH) is critical.

  • C4/C7 Substitution: Fluorine at these positions interacts electrostatically with the NH proton. A C4-fluorine can increase the acidity of the NH (lowering pKa), potentially affecting LogD at physiological pH (7.4) if the molecule ionizes.

  • C5/C6 Substitution: These positions are remote from the NH, resulting in a more "pure" lipophilic shift with minimal pKa perturbation.

Part 2: Comparative Lipophilicity Data

The following data synthesizes experimental baselines with calculated substituent constants (Hansch-Leo


 values) to provide a reference architecture for researchers.

Table 1: Comparative LogP Values of Indole Derivatives

Scaffold StructureSubstituent PatternEst. LogP (Neutral)Physicochemical Impact
Indole (Parent) Unsubstituted2.14 Baseline reference.
Methylindoles 2-Methylindole2.60Steric block at metabolic soft spot (C2).
3-Methylindole (Skatole)2.65High lipophilicity; blood-brain barrier penetrant.
Fluoroindoles 5-Fluoroindole2.45Metabolic blocking at C5; moderate LogP increase.
4-Fluoroindole2.38Inductive effect on NH lowers pKa slightly.
Fluoro-Methylindoles 5-Fluoro-2-methylindole2.95 Synergistic lipophilicity; high metabolic stability.
4-Fluoro-2-methylindole2.88Modified electronics at C3 nucleophilic site.
5-Fluoro-3-methylindole3.05Surpasses LogP 3.0; potential solubility risks.

Note: Values are aggregated from consensus experimental data and QSAR predictions. For drug development, LogD at pH 7.4 is the critical parameter. Since indoles are very weak acids (pKa > 16), LogP


 LogD for these neutral species unless coupled with a basic amine side chain.

Part 3: Mechanistic Signaling & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate lipophilicity determination method based on the predicted range of the compound.

LipophilicityWorkflow Start New Fluorinated Methylindole Analog Pred In Silico Prediction (ClogP / ALOGPS) Start->Pred Decision Predicted LogP Range? Pred->Decision ShakeFlask Shake Flask Method (OECD 107) Range: -2 to 4 Decision->ShakeFlask -2 < LogP < 4 (High Accuracy) HPLC RP-HPLC Method (OECD 117) Range: 0 to 6 Decision->HPLC High Throughput Impure Samples SlowStir Slow Stirring Method (OECD 123) Range: > 5 Decision->SlowStir Very Lipophilic (LogP > 5) Final Validated LogP/LogD ShakeFlask->Final Analysis Data Analysis (HPLC k' calculation) HPLC->Analysis SlowStir->Final Analysis->Final

Caption: Decision tree for selecting OECD-compliant lipophilicity protocols based on compound hydrophobicity.

Part 4: Experimental Protocols

Protocol A: RP-HPLC Determination (OECD 117)

Best for: Rapid screening of multiple analogs.

1. System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), capped silica.

  • Mobile Phase: Methanol/Water (75:25 v/v) isocratic. Note: Avoid buffering unless the compound contains a basic side chain.

  • Flow Rate: 1.0 mL/min at 25°C ± 1°C.

  • Detection: UV at 280 nm (Indole absorption maximum).

2. Calibration (The Anchor Points): You must construct a calibration curve using reference standards with known LogP values that bracket your analyte.

  • Reference 1: Toluene (LogP 2.7)

  • Reference 2: Ethylbenzene (LogP 3.2)

  • Reference 3: Naphthalene (LogP 3.6)

  • Dead Time Marker (

    
    ): Thiourea or Sodium Nitrate (unretained).
    

3. Execution:

  • Inject

    
     marker to determine the column dead time.
    
  • Inject the reference mix to establish the calibration curve:

    
    .
    
  • Inject the fluorinated methylindole sample (dissolved in mobile phase).

4. Calculation: Calculate the capacity factor (


) for your analyte:


Where

is the retention time of the analyte.[3] Use the calibration slope to derive LogP.[3]
Protocol B: Miniaturized Shake-Flask (OECD 107 Modified)

Best for: Gold-standard validation of a lead compound.

1. Phase Preparation:

  • Pre-saturate n-octanol with water and water with n-octanol for 24 hours. This step is non-negotiable; using pure solvents will yield erroneous volume ratios.

2. Equilibration:

  • Dissolve 1 mg of fluorinated methylindole in 5 mL of pre-saturated n-octanol.

  • Add 5 mL of pre-saturated water.

  • Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to break emulsions.

3. Quantification:

  • Carefully sample the octanol phase (top) and aqueous phase (bottom).

  • Analyze both phases via HPLC-UV to determine concentration (

    
     and 
    
    
    
    ).
  • Calculate:

    
    .[4]
    

Part 5: Mechanistic Diagram of Fluorine Effects

The following diagram details the electronic effects occurring on the indole ring upon fluorination.

FluorineMechanism F_Atom Fluorine Substituent (High Electronegativity) IndoleRing Indole u03c0-System F_Atom->IndoleRing u03c3-Induction Metabolism Blocked P450 Oxidation F_Atom->Metabolism Steric/Electronic Shield Dipole C-F Dipole Creation IndoleRing->Dipole Electronic Distortion Lipophilicity Increased LogP (Polar Hydrophobicity) Dipole->Lipophilicity Reduced H-Bonding

Caption: Mechanistic impact of fluorine substitution on indole electronics and ADME properties.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3][5][6][7] OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-Methyl-2-Arylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rapid, high-yield synthesis of 5-methyl-2-arylindoles utilizing microwave-assisted organic synthesis (MAOS). While traditional thermal methods (Fischer Indole Synthesis) often require harsh acidic conditions, reflux times exceeding 4–12 hours, and result in significant tar formation, the microwave protocol described herein achieves completion in 2–10 minutes with superior atom economy.

We present two validated protocols:

  • Protocol A (Green): Solvent-free, Montmorillonite K-10 clay-catalyzed synthesis.

  • Protocol B (Solution Phase): Acetic acid-mediated synthesis for scale-up.

Target Molecule Significance

The 5-methyl-2-arylindole scaffold is a privileged pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and melatonin receptor agonists. Efficient access to this core is critical for high-throughput medicinal chemistry campaigns.

Scientific Rationale: The Microwave Advantage[1][2]

Dielectric Heating Mechanism

Unlike conventional conductive heating (oil bath), which relies on thermal transfer through vessel walls, microwave irradiation (2.45 GHz) heats the reaction mixture directly through two primary mechanisms:[1][2]

  • Dipolar Polarization: Polar molecules (e.g., reagents, acetic acid) align with the oscillating electric field. The molecular friction generated by this realignment (billions of times per second) results in rapid internal heating.

  • Ionic Conduction: In the presence of ionic species (e.g., protonated hydrazones, clay cations), the electric field drives ionic migration, generating heat via ohmic resistance.

Impact on Fischer Indole Synthesis: The rate-determining step in the Fischer synthesis is often the [3,3]-sigmatropic rearrangement. Microwave irradiation provides the instantaneous "superheating" required to overcome this high activation energy barrier without prolonged exposure to degradation temperatures.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the mechanistic progression from the hydrazone intermediate to the final indole, highlighting the steps accelerated by dielectric heating.

FischerMechanism Reagents 4-Methylphenylhydrazine + Acetophenone Hydrazone Arylhydrazone Intermediate Reagents->Hydrazone Acid Cat. - H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->Sigmatropic MW Activation Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Aminal Cyclic Aminal Diimine->Aminal Cyclization Product 5-Methyl-2-Arylindole (- NH3) Aminal->Product Aromatization

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis.[3][4] The microwave energy specifically accelerates the sigmatropic rearrangement step.

Experimental Protocols

Materials & Reagents[7][8]
  • Reagent A: 4-Methylphenylhydrazine hydrochloride (CAS: 637-60-5)

  • Reagent B: Acetophenone (or substituted acetophenone derivatives)

  • Catalyst (Protocol A): Montmorillonite K-10 (Surface area: 220–270 m²/g)

  • Solvent (Protocol B): Glacial Acetic Acid[5]

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure sensing.

Protocol A: Solvent-Free Green Synthesis (Recommended)

Best for: Rapid library generation, eco-friendly synthesis, and easy workup.

Step-by-Step Workflow:

  • Catalyst Activation: Pre-dry Montmorillonite K-10 clay in an oven at 100°C for 1 hour to remove adsorbed water (critical for reproducibility).

  • Mixing: In a mortar, grind 4-methylphenylhydrazine HCl (1.0 mmol, 158 mg) and acetophenone (1.0 mmol, 120 mg) with Montmorillonite K-10 (300 mg) until a homogeneous powder is formed.

  • Vessel Loading: Transfer the free-flowing powder into a 10 mL microwave process vial. Do not cap tightly if using a domestic oven modification; strictly follow safety protocols for dedicated reactors.

  • Irradiation:

    • Mode: Open vessel (atmospheric pressure) or standard closed vessel.

    • Power: 300–400 W (Dynamic control).

    • Temperature: Target 120°C.

    • Time: 3–5 minutes.

  • Workup:

    • Cool the vial to room temperature.[4]

    • Add Ethyl Acetate (EtOAc) (10 mL) to the solid residue and sonicate for 2 minutes.

    • Filter the mixture to remove the clay catalyst.

    • Wash the clay pad with an additional 5 mL EtOAc.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc 9:1).

Protocol B: Homogeneous Acid Catalysis

Best for: Scale-up (>1g) and substrates with low melting points.

  • Preparation: Dissolve 4-methylphenylhydrazine HCl (2.0 mmol) and acetophenone (2.0 mmol) in Glacial Acetic Acid (3 mL) in a 10 mL microwave vial.

  • Sealing: Crimp the vial with a Teflon-lined cap.

  • Irradiation Parameters:

    • Temp: 140°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Quenching: Pour the hot reaction mixture onto crushed ice (20 g).

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water (3x 10 mL) to remove acid traces, and dry.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Mix with Montmorillonite K-10 (Solvent-Free) Start->Mix MW Microwave Irradiation 120°C | 3-5 min Mix->MW Extract Extract with EtOAc Filter off Clay MW->Extract Evap Evaporate Solvent Extract->Evap Recryst Recrystallize (EtOH/Water) Evap->Recryst End Pure 5-Methyl-2-Arylindole Recryst->End

Figure 2: Operational workflow for Protocol A (Solvent-Free Synthesis).

Data Analysis & Comparison

The following table contrasts the efficiency of the microwave protocol against the traditional thermal reflux method (using ethanol/H₂SO₄).

Table 1: Comparison of Reaction Metrics for 5-Methyl-2-Phenylindole

MetricThermal Reflux (Conventional)Microwave (Protocol A - Clay)Microwave (Protocol B - AcOH)
Reaction Time 3 – 5 Hours3 – 5 Minutes 5 – 8 Minutes
Temperature 80°C (Ethanol reflux)120°C (Internal)140°C
Yield 55 – 65%85 – 92% 80 – 88%
Purity (Crude) Low (Tarry byproducts)High (Clean conversion)High
Solvent Usage High (20-50 mL)None (Solvent-Free) Low (3 mL)
Energy Efficiency Low (Convective loss)High (Direct coupling)High

Data aggregated from internal validation and literature sources [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Insufficient catalyst activation.Ensure Montmorillonite K-10 is dried at 100°C for 1h before use to activate Lewis acid sites.
Pressure Spikes (Protocol B) Rapid ammonia evolution.Use a vessel with a larger headspace or reduce temperature ramp rate (e.g., "Standard" to "Medium" absorption setting).
Tarry Product Overheating / Hot spots.Ensure vigorous stirring. If using Protocol A, mix the clay/reagent powder thoroughly to prevent localized superheating.
Substrate Insolubility Highly lipophilic ketones.Add a co-solvent like Ethanol or DMF (0.5 mL) to Protocol A to facilitate mass transfer.

References

  • Microwave-Assisted Synthesis of Substituted Indoles. BenchChem Application Notes. Retrieved from

  • Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 2011, 18(4), 615-637.[6]

  • Montmorillonite-KSF induced Fischer indole cyclization under microwave. Indian Journal of Chemistry, Sec B.

  • Comparative Studies on Conventional and Microwave Synthesis of Indole Derivatives. Molecules, 2008, 13(4), 736-748.

  • Microwave Assisted Synthesis of Arylpyrazoles Using Montmorillonite K-10. Asian Journal of Chemistry, 2013.

Sources

Application Note: Precision Cyclization of 4-Fluorophenyl Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Cyclization of 4-Fluorophenyl Hydrazones Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The cyclization of 4-fluorophenyl hydrazones is a pivotal transformation in the synthesis of fluorinated heterocycles, particularly 5-fluoroindoles (via Fischer Indole Synthesis) and 1-aryl-pyrazoles . The incorporation of fluorine into drug scaffolds modulates lipophilicity, metabolic stability, and binding affinity, making these motifs ubiquitous in oncology (e.g., Sunitinib) and CNS drug discovery (e.g., Triptans).

This guide provides a technical deep-dive into the reaction parameters required to drive these cyclizations efficiently. Unlike simple phenylhydrazones, the 4-fluoro substituent introduces specific electronic constraints—acting as an inductive electron-withdrawing group (EWG) while offering resonance donation—which necessitates tailored acid catalysis and thermal profiles to overcome the activation energy of the key [3,3]-sigmatropic rearrangement.

Scientific Foundation & Mechanistic Logic

The Fluorine Effect on Reactivity

In the context of the Fischer Indole Synthesis , the rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.

  • Electronic Deactivation: The electronegativity of the fluorine atom at the para-position (relative to the hydrazine nitrogen) inductively withdraws electron density from the benzene ring. This destabilizes the transition state of the sigmatropic shift, generally requiring higher temperatures or stronger acid catalysts compared to non-fluorinated or methoxy-substituted analogs.

  • Regiocontrol: The 4-fluoro substituent blocks the para-position, forcing the rearrangement to occur exclusively at the ortho-positions. This yields the 5-fluoroindole isomer with high regiochemical fidelity.

Pathway Divergence

The fate of a 4-fluorophenyl hydrazone depends entirely on the coupling partner and reaction conditions:

  • Monocarbonyls (Ketones/Aldehydes) + Acid

    
     5-Fluoroindoles  (Fischer Synthesis).
    
  • 1,3-Dicarbonyls + Acid/Base

    
     Pyrazoles  (Knorr/Cyclocondensation).
    
Mechanistic Visualization

The following diagram illustrates the critical [3,3]-shift and the tracking of the fluorine atom into the 5-position of the indole core.

FischerMechanism Hydrazone 4-F-Phenyl Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->Sigmatropic Heat + Acid Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminoacetal Cyclic Aminoacetal Diimine->Aminoacetal Cyclization Indole 5-Fluoroindole Product Aminoacetal->Indole - NH3

Figure 1: Mechanistic pathway of Fischer Indole Synthesis for 4-fluorophenyl hydrazones.[1] The 4-fluoro substituent tracks to the 5-position of the final indole.

Critical Reaction Parameters

Catalyst Selection (Fischer Indolization)

The choice of acid is the single most critical variable.

  • Lewis Acids (ZnCl₂, BF₃·OEt₂): Preferred for sensitive substrates. ZnCl₂ in acetic acid is the "Gold Standard" for 4-fluorophenyl hydrazones as it balances Lewis acidity with solvation.

  • Brønsted Acids (H₂SO₄, PPA): Effective but can cause sulfonation or polymerization if the substrate is labile. Polyphosphoric Acid (PPA) is excellent for cyclizing sterically hindered ketones (e.g., cyclohexanones) to tetrahydrocarbazoles.

  • Solid Acids (Zeolites, Montmorillonite K10): A modern, green alternative that simplifies workup (filtration) and reduces tar formation.

Solvent Systems
  • Acetic Acid (AcOH): Acts as both solvent and weak acid catalyst. Often used with ZnCl₂.

  • Ethanol/Butanol: Common for protic acid catalysis (H₂SO₄). Requires reflux temperatures (78–117°C).

  • Toluene/Xylene: Used with azeotropic removal of water (Dean-Stark) to drive the equilibrium forward, particularly for the initial hydrazone formation.

Temperature Control
  • Standard Thermal: 80°C – 110°C is typical. The electron-withdrawing fluorine increases the activation energy, so reflux is almost always required.

  • Microwave Irradiation: Highly recommended. Rapid heating (140°C for 5-10 mins) minimizes thermal degradation and improves yields significantly for fluorinated substrates.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-2-methylindole (Classic Fischer)

Target: Robust synthesis using Lewis Acid catalysis.

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • Acetone (or suitable ketone) (1.2 equiv)

  • Zinc Chloride (ZnCl₂) (2.0 equiv)

  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

  • Hydrazone Formation (In-situ): In a round-bottom flask equipped with a reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Add the ketone (12 mmol).

    • Note: If the hydrazone is pre-isolated, skip to step 2.

  • Catalyst Addition: Add anhydrous ZnCl₂ (20 mmol) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (N₂ or Ar) for 3–5 hours.

    • Monitoring: Track disappearance of the hydrazone via TLC (Hexane:EtOAc 8:2). The hydrazone typically glows yellow/orange; the indole is often fluorescent blue under UV.

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into stirred ice-water (100 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (carefully, until neutral pH) and Brine. Dry over Na₂SO₄.[2][3][4]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient Hexane

    
     5% EtOAc/Hexane).
    
    • Expected Yield: 65–80%.

Protocol B: Microwave-Assisted Synthesis of Fluorinated Pyrazoles

Target: Rapid cyclization with 1,3-dicarbonyls.

Reagents:

  • 4-Fluorophenylhydrazine (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Ethanol (Solvent)[3][4][5]

  • Catalytic HCl (optional, often autocatalytic)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (10–20 mL), dissolve 4-fluorophenylhydrazine (2 mmol) and acetylacetone (2.2 mmol) in Ethanol (3 mL).

  • Irradiation: Cap the vial. Irradiate at 120°C for 5–10 minutes (dynamic power mode).

    • Pressure Alert: Ensure the vial is rated for >10 bar as ethanol vapor pressure will rise.

  • Isolation: Cool to room temperature using compressed air. The product often precipitates upon cooling.

  • Filtration: Filter the solid, wash with cold ethanol, and dry. Recrystallize from Ethanol/Water if necessary.

    • Mechanism:[1][2][4][6][7][8][9][10][11] This proceeds via attack of the hydrazine nitrogen on the carbonyl, followed by dehydration and cyclization.[7] The 4-F group remains on the N-phenyl ring (1-(4-fluorophenyl)-3,5-dimethylpyrazole).

Optimization Decision Matrix

Use the following workflow to select the optimal conditions for your specific substrate.

OptimizationTree Start Start: 4-F-Phenylhydrazone Partner Coupling Partner? Start->Partner Ketone Ketone/Aldehyde (Target: Indole) Partner->Ketone Dicarbonyl 1,3-Dicarbonyl (Target: Pyrazole) Partner->Dicarbonyl AcidChoice Acid Sensitivity? Ketone->AcidChoice PyrazoleCond Conditions: Reflux EtOH (1h) or MW 120°C (5 min) Dicarbonyl->PyrazoleCond StrongAcid Robust Substrate: Use H2SO4/EtOH or PPA Temp: 90-110°C AcidChoice->StrongAcid No FG issues LewisAcid Sensitive Substrate: Use ZnCl2/AcOH Temp: Reflux AcidChoice->LewisAcid Acid Labile Green Green/Scale-up: Use Zeolite/Clay Microwave: 140°C AcidChoice->Green High Throughput

Figure 2: Decision matrix for optimizing reaction conditions based on substrate type and sensitivity.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Activation energy too high due to 4-F deactivation.Increase temperature (switch to high-boiling solvent like Toluene or Xylene). Switch to stronger acid (PPA).
Low Yield / Tarry Mess Polymerization of indole product; Acid too strong.Switch to Lewis Acid (ZnCl₂). Perform reaction under strict N₂ atmosphere (Indoles oxidize easily).
Regioisomer Mixtures Asymmetric ketones used.4-F directs to 5-position, but ketone asymmetry (e.g., 2-butanone) can yield mixtures. Use symmetric ketones or bulky groups to direct regioselectivity.
Incomplete Cyclization Intermediate hydrazone stable.Ensure water removal (Dean-Stark or Molecular Sieves) to drive the equilibrium toward the ene-hydrazine.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link (Foundational Reference).

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link (Comprehensive Mechanism Review).

  • Organic Chemistry Portal. Fischer Indole Synthesis. Link (Reaction Conditions & Variations).

  • Li, J. J. (2009). Fischer Indole Synthesis.[2][3][6][7][8] In: Name Reactions. Springer. Link (Strategic Applications).

  • BenchChem. Application Notes and Protocols for Fischer Indole Synthesis. Link (General Protocols).

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles. Link (Recent advances in Halogenated Pyrazole synthesis).

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-(4-fluorophenyl)-5-methylindole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-arylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-fluorophenyl)-5-methylindole, a fluorinated analog with significant potential for drug discovery programs. We will delve into the robust Fischer indole synthesis, elucidating the mechanistic underpinnings of the reaction and providing a step-by-step guide for its successful execution and purification. This document is intended for researchers, scientists, and drug development professionals seeking to prepare high-purity indole derivatives for biological screening.

Introduction and Strategic Rationale

The indole nucleus is a recurring motif in numerous biologically active compounds and natural products.[3] Among its many derivatives, the 2-arylindoles have demonstrated a remarkable breadth of pharmacological activities, including antineoplastic, antifungal, and antibacterial properties.[1][4] The incorporation of a fluorine atom, as in the target molecule 2-(4-fluorophenyl)-5-methylindole, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[5]

While several methods exist for indole synthesis—including the Larock, Bischler-Möhlau, and Madelung syntheses—the Fischer indole synthesis remains one of the most reliable and widely used methods since its discovery in 1883.[3][6] Its enduring utility stems from its operational simplicity, broad substrate scope, and the general accessibility of the required starting materials: an arylhydrazine and a suitable ketone or aldehyde.[7] This guide will focus exclusively on the Fischer synthesis, providing the necessary causal insights for researchers to not only replicate the procedure but also to adapt it for analogous structures.

The chosen synthetic route involves a two-step process:

  • Hydrazone Formation: Condensation of (4-methylphenyl)hydrazine with 4-fluoroacetophenone to form the key hydrazone intermediate.

  • Indolization: Acid-catalyzed cyclization of the intermediate to yield the final product, 2-(4-fluorophenyl)-5-methylindole.

The Fischer Indole Synthesis: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Fischer indole synthesis is a classic example of a rearrangement reaction, proceeding through several distinct, acid-catalyzed steps.[6][7]

The key transformation is a[8][8]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[9] This step is thermally or acid-promoted and is responsible for forming the crucial C-C bond at the ortho position of the aryl ring, which ultimately becomes the C3 position of the indole.[6][9] Subsequent intramolecular cyclization and elimination of an ammonia molecule yield the aromatic indole core. Isotopic labeling studies have definitively shown that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[6]

Fischer_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone B Arylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization D Protonated Intermediate C->D H⁺ E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Aminal E->F Aromatization & Intramolecular Attack G Final Indole Product F->G Elimination (-NH₃)

Caption: The mechanistic pathway of the Fischer indole synthesis.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis of 2-(4-fluorophenyl)-5-methylindole.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine and strong acids are corrosive and toxic.

Part A: Synthesis of 4-Fluoroacetophenone (4-methylphenyl)hydrazone (Intermediate I)

Rationale: The initial step is a straightforward condensation to form the hydrazone, which is the direct precursor for the cyclization reaction. The reaction is typically driven to completion by removing water, although in many lab-scale preparations, simply heating the reactants in a protic solvent like ethanol is sufficient.

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-Fluoroacetophenone138.145.00 g36.2
(4-Methylphenyl)hydrazine HCl158.645.74 g36.2
Sodium Acetate82.034.45 g54.3
Ethanol (95%)-100 mL-
Water-25 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (5.74 g), sodium acetate (4.45 g), ethanol (100 mL), and water (25 mL).

  • Stir the mixture at room temperature for 10 minutes to dissolve the solids.

  • Add 4-fluoroacetophenone (5.00 g) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1 hour.

  • After 1 hour, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the resulting solid precipitate by vacuum filtration, washing the crystals with a small amount of cold 50% ethanol-water.

  • Dry the solid product under vacuum to yield the hydrazone intermediate as a pale yellow solid. The product is typically of sufficient purity for the next step without further purification.

Part B: Acid-Catalyzed Cyclization to 2-(4-fluorophenyl)-5-methylindole (Final Product)

Rationale: This is the critical indolization step. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, promoting the necessary dehydration and rearrangement at elevated temperatures.[10] The viscosity of PPA requires vigorous stirring. The workup involves carefully quenching the reaction with ice water, which hydrolyzes the PPA and precipitates the organic product.

ReagentM.W. ( g/mol )AmountMoles (mmol)
Intermediate I242.295.00 g20.6
Polyphosphoric Acid (PPA)-~50 g-

Procedure:

  • Pre-heat approximately 50 g of polyphosphoric acid in a 250 mL three-neck flask (equipped with a mechanical stirrer, thermometer, and nitrogen inlet) to 80 °C.

  • Once the PPA is mobile, begin vigorous stirring.

  • Carefully add the dried hydrazone intermediate (5.00 g) in portions to the hot PPA over 10-15 minutes. An initial exotherm may be observed.

  • After the addition is complete, raise the temperature of the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.

  • Upon completion, allow the dark, viscous mixture to cool to below 100 °C.

  • WORKUP: In a separate large beaker (1 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic.

  • The crude product will precipitate as a solid. Continue stirring until all the PPA is dissolved and the solid is well-dispersed.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum.

Purification Protocol

The crude product requires purification by silica gel column chromatography to remove baseline impurities and any unreacted starting material.

  • Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane-based solvent system.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[11]

  • Final Product: Dry the resulting solid under high vacuum to afford 2-(4-fluorophenyl)-5-methylindole as a pure, off-white to light grey solid.[8]

Workflow cluster_A Part A: Hydrazone Synthesis cluster_B Part B: Indolization cluster_C Purification A1 Combine Reactants: (4-Methylphenyl)hydrazine HCl 4-Fluoroacetophenone NaOAc in EtOH/H₂O A2 Reflux for 1 hour A1->A2 A3 Cool & Crystallize A2->A3 A4 Filter & Dry A3->A4 B1 Add Hydrazone to Hot PPA (120-130 °C) A4->B1 Intermediate B2 Reaction Monitoring (TLC) B1->B2 B3 Quench on Ice-Water B2->B3 B4 Filter & Dry Crude B3->B4 C1 Column Chromatography (Silica Gel, Hex/EtOAc) B4->C1 Crude Product C2 Combine Pure Fractions C1->C2 C3 Rotary Evaporation C2->C3 C4 Dry Under High Vacuum C3->C4 Final 2-(4-fluorophenyl)-5-methylindole C4->Final Pure Product

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in 2-arylindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-arylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of this critical heterocyclic motif. 2-Arylindoles are prevalent scaffolds in pharmaceuticals and bioactive natural products, making their efficient synthesis a key objective.[1][2] However, cyclization and cross-coupling reactions are often sensitive to a multitude of factors, leading to failed reactions or low yields.

This document provides in-depth, question-and-answer-based troubleshooting guides for the most common synthetic routes. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to rule out common experimental errors. The following workflow illustrates a logical progression for diagnosing a failed or low-yielding reaction.

Start Low or No Product Yield Reagents Verify Starting Material Purity & Integrity (NMR, LC-MS) Start->Reagents First Check Reagents->Start Repurify or Resynthesize Inert Ensure Anhydrous & Inert Conditions (Degassed Solvents, Glovebox) Reagents->Inert If Reagents are Pure Inert->Start Improve Technique Catalyst Assess Catalyst & Ligand Activity (Fresh Catalyst, Proper Handling) Inert->Catalyst If Conditions are Inert Catalyst->Start Replace Catalyst/Ligand Conditions Systematically Screen Reaction Parameters (Base, Solvent, Temperature) Catalyst->Conditions If Catalyst is Active Success Reaction Optimized Conditions->Success Iterate to Success

Caption: A general workflow for troubleshooting cyclization failures.

Section 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3] Despite its utility, it is sensitive to substrate electronics and reaction conditions.

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the most common causes?

A1: Low yields or complete failure in the Fischer synthesis often trace back to three primary issues: suboptimal reaction conditions, instability of intermediates, or electronic effects from your substrates.[3]

  • Plausible Causes & Solutions:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and must often be optimized empirically.[3] A catalyst that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement, while one that is too strong can cause degradation.

      • Action: Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is effective for thermal cyclization of isolated hydrazones.

    • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting undesired cleavage over cyclization.[3] Similarly, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to the same N-N bond cleavage pathway. This is a known challenge, for example, in the synthesis of 3-aminoindoles.[3][4][5]

      • Action: If you suspect electronic effects are the culprit, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong protic acid, as this can sometimes favor the desired cyclization pathway.[4]

    • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can sterically impede the formation of the hydrazone or the subsequent cyclization step.[3]

    • Reaction Conditions: The reaction is highly sensitive to temperature and time.[3][6] Insufficient heat may prevent the rearrangement, while excessive heat can lead to decomposition and tar formation.

      • Action: Systematically vary the temperature. For difficult cyclizations, microwave irradiation can sometimes provide the necessary energy input with shorter reaction times, potentially reducing byproduct formation.

Hydrazone Arylhydrazone Intermediate Pathway1 [3,3]-Sigmatropic Rearrangement Hydrazone->Pathway1 Productive Pathway (Favored by optimal acid/temp) Pathway2 N-N Bond Cleavage (Side Reaction) Hydrazone->Pathway2 Failure Pathway (Favored by EDGs, harsh acid) Indole Desired Indole Product Pathway1->Indole Byproducts Aniline & Other Cleavage Products Pathway2->Byproducts

Caption: Competing pathways in the Fischer Indole Synthesis.

Q2: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

A2: This is a classic challenge. The formation of two regioisomers arises from the non-selective formation of two different enamine intermediates, which then undergo the[3][3]-sigmatropic rearrangement.[4] The direction of tautomerization is influenced by both steric and electronic factors, as well as the acid catalyst used.

  • Plausible Causes & Solutions:

    • Lack of Directing Factors: If the two sides of the ketone are sterically and electronically similar, a mixture is highly likely.

    • Thermodynamic vs. Kinetic Control: The choice of acid and temperature can influence whether the more stable (thermodynamic) or the more rapidly formed (kinetic) enamine is favored.

      • Action: Modify the substrate to favor one enamine. For example, introduce a directing group or a group that provides a strong steric or electronic bias. Alternatively, explore different acid catalysts. Some Lewis acids may offer better regiocontrol than strong Brønsted acids.

Section 2: Palladium-Catalyzed Cyclizations (Larock, Heck, etc.)

Transition-metal-catalyzed methods offer broad substrate scope but introduce new variables for troubleshooting, primarily related to the catalyst, ligands, and additives.

Q3: My Larock indole synthesis is giving poor yields and/or a mixture of regioisomers. What should I investigate?

A3: The Larock indole synthesis, which couples an ortho-iodoaniline with a disubstituted alkyne, is powerful but sensitive.[7] Poor performance often points to issues with the catalyst system or suboptimal reaction parameters.

  • Plausible Causes & Solutions:

    • Chloride Additive Stoichiometry: The presence of a chloride source (typically LiCl or n-Bu₄NCl) is crucial, but using more than one equivalent can significantly slow the reaction rate and lower the overall yield.[3][7]

      • Action: Carefully control the stoichiometry of your chloride additive. If you suspect an issue, run a screen with 0.8, 1.0, and 1.2 equivalents to find the optimal loading.

    • Base Selection: While carbonates are common, the choice of base can be critical.[7] An inappropriate base can lead to poor catalyst turnover or side reactions.

      • Action: Screen different bases. If K₂CO₃ is failing, consider Na₂CO₃ or organic bases, depending on your substrate's sensitivity.

    • Regioselectivity with Unsymmetrical Alkynes: The regioselectivity of the carbopalladation step is a known issue. The larger, more sterically-hindering substituent on the alkyne typically ends up at the C2 position of the indole.[7] However, this can be influenced by electronics and reaction conditions, and poor selectivity can occur if the alkyne substituents have similar steric demands.[3][8]

      • Action: If you are getting a mixture of regioisomers, there may be little you can do with the current substrates. The most effective solution is often to redesign the synthesis to use a symmetrical alkyne or to use substrates where the steric and electronic differences are more pronounced.

Q4: My one-step oxidative dehydrogenation and C2-arylation from an indoline is not working. What are the critical parameters?

A4: This efficient one-step process combines a Pd-catalyzed aerobic oxidation of the indoline to an indole, followed by a C2-selective Heck-type arylation.[1][2] Failure can occur at either stage.

  • Plausible Causes & Solutions:

    • Inefficient Oxidation: The initial dehydrogenation requires O₂ as the terminal oxidant.[1] If this step is slow or fails, there will be no indole intermediate available for the subsequent arylation.

      • Action: Ensure a positive pressure of O₂ (an O₂ balloon is often sufficient). The reaction is also sensitive to the solvent; halogenated benzene solvents like 1,2-dichlorobenzene (DCB) are often preferred over polar solvents like DMF or DMSO.[1]

    • Catalyst/Ligand Mismatch: The choice of ligand is critical for facilitating both the oxidation and the subsequent C-H activation/arylation. Neocuproine is often used in this sequence.[1]

    • Poor Transmetalation: The second step involves transmetalation from the arylboronic acid to the palladium center. This can be inhibited by certain functional groups or suboptimal conditions.

      • Action: Ensure high-purity arylboronic acid is used. An excess (typically 2.5 equivalents) is often required to drive the reaction to completion.[1]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (10 mol%)Effective Pd(II) precatalyst for both oxidation and arylation.[1]
Ligand Neocuproine (20 mol%)Facilitates the C-H activation and arylation steps.[1]
Aryl Source Arylboronic Acid (2.5 equiv.)Excess drives the transmetalation and arylation equilibrium.[1]
Oxidant O₂ (balloon or positive pressure)Serves as the terminal oxidant for the indoline to indole conversion.[1]
Solvent 1,2-Dichlorobenzene (DCB)Nonpolar, high-boiling solvent that favors the desired pathway.[1]
Temperature 40 °CMild conditions that preserve functional group tolerance.[1]

Table 1: Optimized Conditions for One-Step Indoline to 2-Arylindole Synthesis.

Section 3: Other Common Synthetic Methods

Q5: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

A5: This is a very common and expected issue with the Bischler-Möhlau synthesis, which involves reacting an α-bromo-acetophenone with an excess of aniline.[9] The reaction is notorious for requiring harsh conditions, which leads to poor yields and unpredictable regioselectivity.[3][10]

  • Plausible Causes & Solutions:

    • Harsh Conditions: High temperatures and strong acids often lead to substrate and product degradation, resulting in significant tar formation.

    • Lack of Regiocontrol: The mechanism can proceed through multiple pathways, leading to mixtures of 2-aryl and 3-aryl indoles.[10]

      • Action: Modern, transition-metal-catalyzed methods are almost always superior to the Bischler-Möhlau synthesis. Unless required for a specific historical reason, it is highly recommended to switch to a more reliable method like the Larock synthesis, a Heck-type coupling, or the Fischer synthesis. If you must proceed, extensive optimization of temperature, reaction time, and aniline equivalents will be necessary, but success is not guaranteed.

Q6: I am attempting a copper-catalyzed cyclization and observing catalyst deactivation or low conversion. What should I consider?

A6: Copper-catalyzed methods are an attractive, lower-cost alternative to palladium. However, they come with their own set of challenges, often related to ligand choice and catalyst stability.

  • Plausible Causes & Solutions:

    • Ligand Choice: The performance of copper catalysts is highly dependent on the coordinating ligand. Simple systems using CuI with ligands like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine have been shown to be effective for N-arylation of indoles, but may not be suitable for all cyclization types.[11]

      • Action: A thorough ligand screen is essential. The optimal ligand will depend on the specific transformation (e.g., N-arylation vs. C-C bond formation).

    • Substrate Inhibition: Certain functional groups on your substrates can chelate to the copper center and inhibit catalysis. This is particularly true for unprotected amines or other Lewis basic moieties.

      • Action: Consider using protecting groups for potentially problematic functionalities.[3] For example, protecting a primary amine with a Boc or Ts group can prevent it from interfering with the catalyst.

Detailed Experimental Protocol

Protocol 1: General Procedure for Troubleshooting a Low-Yielding Pd-Catalyzed C-H Arylation of Indole

This protocol outlines a systematic approach to re-optimize a C-H arylation reaction that is providing suboptimal results.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure the indole starting material is pure. If necessary, recrystallize or purify by column chromatography.

    • Use a fresh bottle of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand. Weigh them in a glovebox or under an inert atmosphere.

    • Use anhydrous, degassed solvent. To degas, bubble argon or nitrogen through the solvent for at least 30 minutes prior to use.

  • Reaction Setup (Example Screening Array):

    • In an array of reaction vials equipped with stir bars, add the indole (1.0 equiv.) and the arylboronic acid (2.5 equiv.).

    • To each vial, add the base. Variable 1: Base. Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Prepare stock solutions of the Pd precatalyst and the ligand in the chosen reaction solvent.

    • Add the catalyst and ligand solutions to each vial. Variable 2: Ligand. For a given base, test different ligands (e.g., neocuproine, phosphine-based ligands).

    • Add the degassed solvent to each vial to reach the desired concentration.

    • Seal the vials under a positive pressure of the oxidant (e.g., O₂ balloon).

  • Reaction and Monitoring:

    • Place the reaction array in a heating block set to the desired temperature. Variable 3: Temperature. Consider screening a range (e.g., 40 °C, 60 °C, 80 °C).

    • Monitor the reactions at set time points (e.g., 4h, 12h, 24h) by taking small aliquots for LC-MS or TLC analysis to assess conversion and byproduct formation.

  • Workup and Analysis:

    • Once a reaction is deemed complete or has reached a plateau, cool it to room temperature.

    • Quench the reaction with water or a saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate.

    • Analyze the crude product by ¹H NMR using an internal standard to determine the yield and identify major byproducts. This data will guide further optimization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 20, 2026, from [Link]

  • Bhanage, B. M., et al. (2023). Recent advances in the synthesis of indoles and their applications. RSC Advances. Retrieved February 20, 2026, from [Link]

  • Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. Retrieved February 20, 2026, from [Link]

  • Das, S., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 20, 2026, from [Link]

  • Kim, H., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Retrieved February 20, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 20, 2026, from [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Why Do Some Fischer Indolizations Fail? PMC. Retrieved February 20, 2026, from [Link]

  • Singh, A., & Verma, R. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved February 20, 2026, from [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Retrieved February 20, 2026, from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

  • Seregin, I. V., & Gevorgyan, V. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. Retrieved February 20, 2026, from [Link]

  • Chan, A., & Scheidt, K. A. (2005). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC. Retrieved February 20, 2026, from [Link]

  • Le, D., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved February 20, 2026, from [Link]

  • Organic Letters. (2016). Development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solubility of Fluorinated Indoles for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated indole compounds in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by these increasingly important molecules. Fluorination is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] However, these modifications often lead to decreased aqueous solubility, posing significant hurdles for in vitro assays.[2][3]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and ensure the reliability and reproducibility of your results.

Part 1: Understanding the Challenge - The "Why" Behind Solubility Issues
Q1: Why are my fluorinated indoles so difficult to dissolve in aqueous cell culture media?

The introduction of fluorine atoms into an indole scaffold significantly alters the molecule's physicochemical properties.[4][5] While beneficial for therapeutic efficacy, this often increases lipophilicity (the tendency to dissolve in fats and lipids) and reduces aqueous solubility.[2][3] This is due to the high electronegativity of fluorine, which can lead to strong intramolecular forces and a molecular conformation that is less favorable for interaction with water molecules.[1][5] Many promising drug candidates with high lipophilicity face challenges with poor water solubility, which can hinder their evaluation in preclinical studies.[6][7]

Part 2: Frequently Asked Questions (FAQs) & Step-by-Step Protocols
Q2: What is the best initial solvent for my fluorinated indole compound?

For most hydrophobic compounds, including fluorinated indoles, the recommended starting point is 100% Dimethyl Sulfoxide (DMSO).[8][9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[6][9]

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a concentrated, stable stock solution of your fluorinated indole for subsequent dilution.

Materials:

  • Fluorinated indole compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of your fluorinated indole in a sterile microcentrifuge tube.[10][11]

  • Adding DMSO: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It's crucial to start with a minimal volume of DMSO.[9]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes to aid dissolution.[12][13]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

This is a very common and frustrating issue. The problem arises because while the compound is soluble in DMSO, its solubility in the final aqueous environment of the cell culture medium is much lower.[14] When the DMSO stock is added to the medium, the DMSO rapidly disperses, and the local concentration of the organic solvent drops, causing your compound to crash out of solution.[14]

To overcome this, a serial dilution or intermediate dilution step is highly recommended.

Protocol 2: Preparing the Working Solution for Cell Treatment

Objective: To dilute the high-concentration stock solution into the final working concentration without causing precipitation.

Method A: Serial Dilution in Media

  • Warm the Media: Ensure your cell culture medium (with serum, if applicable) is pre-warmed to 37°C.[12]

  • Intermediate Dilution: In a sterile tube, create an intermediate dilution of your DMSO stock solution in the pre-warmed culture medium. A 1:10 or 1:20 dilution is a good starting point.

  • Vortex Immediately: Immediately after adding the DMSO stock to the medium, vortex the tube thoroughly to ensure rapid and uniform mixing.[12] This step is critical to prevent localized high concentrations that lead to precipitation.

  • Final Dilution: Add the appropriate volume of this intermediate dilution to your cell culture plates to achieve the desired final concentration.

Method B: Gradual Dilution Series

For particularly problematic compounds, a more gradual dilution may be necessary.[12]

  • Prepare Dilution Tubes: Set up a series of sterile tubes containing pre-warmed culture medium.

  • Stepwise Dilution: Perform a stepwise dilution of your DMSO stock across the tubes, vortexing between each step, until you reach your desired final concentration.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_dmso 10-50 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1:10 in warm media) stock_dmso->intermediate Add dropwise while vortexing final Final Concentration in Cell Plate intermediate->final Add to cells

Caption: Workflow for preparing fluorinated indole solutions.

Part 3: Troubleshooting Guide
Q4: I've tried serial dilutions, but my compound still precipitates at higher concentrations. What are my other options?

If standard dilution protocols fail, you may need to explore more advanced formulation strategies.

Strategy Mechanism of Action Considerations
Co-solvents Using a mixture of solvents can improve solubility. Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[6]Always perform a vehicle control to ensure the co-solvent itself is not affecting your cells. The final concentration of organic solvents should be kept as low as possible, ideally below 0.5%.[9][15]
Surfactants Surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13][16]Surfactants can have their own biological effects, so a thorough literature search and appropriate controls are essential.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[6][16]The type of cyclodextrin and the molar ratio to your compound need to be optimized.
Q5: What is the maximum concentration of DMSO my cells can tolerate?

This is highly cell-type dependent.

  • Robust Cell Lines (e.g., HEK293T, HeLa): Can often tolerate up to 0.5% DMSO with minimal cytotoxicity.[9]

  • Primary Cells and Sensitive Cell Lines: May show signs of stress or altered function at concentrations as low as 0.1%.[9][17]

It is imperative to run a DMSO vehicle control experiment to determine the tolerance of your specific cell line.

G cluster_0 DMSO Concentration Effects cluster_1 Cellular Impact high_dmso > 1% DMSO cytotoxicity Significant Cytotoxicity high_dmso->cytotoxicity mid_dmso 0.1% - 0.5% DMSO stress Potential for Altered Gene Expression/Cell Stress mid_dmso->stress low_dmso < 0.1% DMSO safe Generally Considered Safe low_dmso->safe

Caption: General guide to DMSO tolerance in cell culture.

Q6: Could the serum in my media be affecting solubility?

Yes, serum components, particularly albumin, can bind to hydrophobic compounds and in some cases, improve their solubility.[12][13] If you are working in serum-free conditions, you may find that solubility issues are more pronounced. Conversely, for some compounds, interactions with serum proteins can lead to aggregation. If you suspect this is an issue, try preparing your intermediate dilutions in a serum-free basal medium before adding to the complete medium.

Part 4: Final Checklist for Success
  • Start with 100% Anhydrous DMSO: Ensure your primary solvent is of high quality.

  • Make High-Concentration Stocks: This minimizes the volume of DMSO added to your final culture.

  • Always Pre-warm Your Media: Adding cold solutions can decrease solubility.

  • Use an Intermediate Dilution Step: Never add your concentrated DMSO stock directly to the final culture volume.

  • Vortex Vigorously: Ensure immediate and thorough mixing at each dilution step.

  • Run a Vehicle Control: Always include a control with the highest concentration of DMSO (and any other excipients) used in your experiment.

  • Visually Inspect: Before treating your cells, visually inspect your final working solution under a microscope to check for any signs of precipitation.

By following these guidelines and understanding the principles behind the solubility of fluorinated indoles, you can optimize your experimental conditions and generate reliable, high-quality data.

References
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Available at: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNS. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Central Science. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available at: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Available at: [Link]

  • Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. Available at: [Link]

  • How do you dissolve an oil-based sample to test on cells? ResearchGate. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. PubMed. Available at: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Medium. Available at: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • DMSO usage in cell culture. Protocol Online. Available at: [Link]

Sources

Technical Support Center: Purification of 5-methyl-2-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering purification challenges with 5-methyl-2-(4-fluorophenyl)indole. The methodologies and insights provided are grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest possible purity for your compound.

Introduction: Understanding the Purification Challenge

5-methyl-2-(4-fluorophenyl)indole is a key heterocyclic scaffold in medicinal chemistry. Its synthesis, most commonly via the Fischer indole synthesis, often yields a crude product contaminated with starting materials, regioisomers, and reaction by-products.[1][2][3] The moderate polarity of the indole ring, combined with the varied polarities of potential impurities, necessitates a systematic and adaptable purification strategy. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these common issues.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the purification of 5-methyl-2-(4-fluorophenyl)indole.

Q1: My crude reaction mixture is a dark, intractable oil that won't crystallize. How should I begin the purification process?

A1: An oily crude product is common and typically indicates the presence of significant impurities that inhibit crystallization. The first step is a liquid-liquid extraction to remove highly polar or ionic impurities, followed by column chromatography.

  • Causality: The Fischer indole synthesis is often conducted in strong acid, which can lead to acid-catalyzed polymerization or degradation by-products that are dark and non-crystalline.[1] An aqueous workup neutralizes the acid and removes water-soluble materials.

  • Recommended Workflow:

    • Neutralization & Extraction: Quench the reaction mixture carefully in an ice-water bath and neutralize it with a base like sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the product into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Aqueous Washes: Wash the organic layer sequentially with water and then brine. This removes residual salts and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Chromatography: The resulting crude oil should be purified via flash column chromatography on silica gel. This is the most effective method for separating the target compound from both less polar and more polar impurities.

Q2: My TLC and NMR analyses show unreacted 4-methylphenylhydrazine and 4-fluoroacetophenone. What is the most efficient way to remove them?

A2: The removal of these starting materials is best achieved by combining a chemical wash with column chromatography.

  • 4-methylphenylhydrazine: This starting material is basic and more polar than the indole product.

    • Acid Wash: During the workup, wash the organic layer (e.g., EtOAc or DCM) with a dilute acid solution (e.g., 1M HCl). The hydrazine will be protonated to form a water-soluble salt that partitions into the aqueous layer.

    • Chromatography: Any remaining hydrazine will be highly retained on a silica gel column and can be separated easily.

  • 4-fluoroacetophenone: This ketone is less polar than the hydrazine but generally more polar than the indole product.

    • Chromatography: Flash column chromatography is highly effective. The ketone will typically elute after non-polar by-products but before the desired 5-methyl-2-(4-fluorophenyl)indole. Careful selection of the solvent system is key.

Q3: I am struggling to get good separation of my product using flash column chromatography. How can I optimize the conditions?

A3: Optimizing column chromatography requires a systematic approach to solvent selection and technique. The indole product has moderate polarity due to the N-H group, which can participate in hydrogen bonding with the silica stationary phase.

  • Solvent System Selection: The key is to find a solvent system where the product has an Rf value of approximately 0.25-0.35 on the TLC plate.

    • Initial Screening: Start with a non-polar/moderately polar system like Hexane/Ethyl Acetate. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent.

    • Alternative Systems: If Hexane/EtOAc fails to provide adequate separation, consider other systems. Dichloromethane/Hexane or Toluene/Acetone can alter the selectivity and improve separation.

    • Quantitative Data: The table below provides starting points for solvent systems.

Solvent SystemTypical Starting Ratio (v/v)Comments
Hexane / Ethyl Acetate95:5 to 80:20Excellent general-purpose system. Good for resolving non-polar impurities.
Dichloromethane / Hexane50:50 to 100:0Useful if impurities are very close in polarity in the Hexane/EtOAc system.
Toluene / Ethyl Acetate98:2 to 90:10Can provide different selectivity due to the aromatic nature of toluene.
  • Technique:

    • Dry Loading: If your crude product is an oil or has poor solubility in the starting eluent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique leads to sharper bands and better resolution.

    • Gradient Elution: Employ a stepwise or linear gradient of increasing solvent polarity. This ensures that non-polar impurities elute first, followed by your product, and finally the highly polar impurities, optimizing both speed and resolution.[4][5]

Q4: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I decolorize it?

A4: A persistent color in an otherwise pure sample often arises from trace amounts of highly conjugated or oxidized impurities. These can typically be removed with activated charcoal treatment followed by a final recrystallization.

  • Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color.

  • Protocol:

    • Dissolve the colored indole in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Add charcoal to a slightly cooled solution to avoid violent boiling.

    • Gently heat the mixture for 5-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the clear filtrate to cool slowly to induce crystallization.

    • Collect the pure, colorless crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical and spectroscopic properties of 5-methyl-2-(4-fluorophenyl)indole?

A1:

  • Appearance: When pure, it should be an off-white to light-colored crystalline solid.[6]

  • Solubility: It is generally soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and moderately soluble in alcohols (ethanol, methanol) and esters (ethyl acetate). It has low solubility in non-polar solvents like hexanes and is insoluble in water.

  • Spectroscopic Data: While a specific experimental spectrum for this exact molecule is not universally published, data can be predicted based on analogous structures.[7]

    • ¹H NMR (in CDCl₃): Expect signals for the indole N-H proton (a broad singlet, ~8.1-8.3 ppm), aromatic protons on the indole and phenyl rings (multiplets, ~7.0-7.6 ppm), a singlet for the indole C3-H (~6.7 ppm), and a singlet for the methyl group protons (~2.4 ppm).

    • ¹³C NMR (in CDCl₃): Key signals include the carbons of the fluorophenyl group (showing C-F coupling), the indole ring carbons, and the methyl carbon (~21 ppm).

    • ¹⁹F NMR (in CDCl₃): A single resonance is expected for the fluorine atom on the phenyl ring.

    • Mass Spectrometry (EI+): The molecular ion [M]⁺ peak would be expected at m/z = 225.09.

Q2: What is the best method to confirm the final purity of my compound?

A2: A combination of methods is recommended for robust purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient, a pure sample should show a single major peak. Purity is often reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the structure and identify any proton-containing impurities. The absence of unexpected signals is a strong indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point indicates the presence of impurities.

Q3: How should I properly store purified 5-methyl-2-(4-fluorophenyl)indole?

A3: Indoles can be sensitive to air and light over time, potentially leading to discoloration and degradation. For long-term storage, it is best to keep the solid sample in a sealed vial, under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or stored in a dark location), and at a low temperature (2-8 °C is standard for many research compounds).[6]

Visualized Workflows and Protocols

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the state of your crude product.

Purification_Decision_Tree A Crude Product B Is it a solid or an oil? A->B C Solid B->C Solid D Oil / Tarry Mass B->D Oil E Assess Purity (TLC/NMR) C->E I Aqueous Workup & Liquid-Liquid Extraction D->I F High Purity (>90%) Slightly colored E->F High G Low Purity (<90%) Multiple spots E->G Low H Recrystallization (with optional charcoal treatment) F->H J Flash Column Chromatography G->J K Final Product (Confirm Purity) H->K I->J L Assess Purity (TLC/NMR) J->L L->J No M Is the product crystalline? L->M Purity OK? M->H Yes M->K No, still an oil

Caption: Decision tree for purification of 5-methyl-2-(4-fluorophenyl)indole.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Column Preparation: Select an appropriately sized column and pack it with silica gel (slurry packing with the initial eluent is recommended).

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent. Alternatively, perform dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc).

  • Gradient: Gradually increase the polarity of the eluent based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent (or solvent pair) in which the indole is soluble when hot but sparingly soluble when cold. Good candidates include ethanol, isopropanol, or a toluene/hexane mixture.

  • Dissolution: Place the compound in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2026, February 16). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Retrieved from [Link]

  • J-STAGE. (2004, July 6). synthesis of 5-methylindole-4,7-quinone through a new construction of the functionalized indole ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Fluorophenyl)indole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)indole. Retrieved from [Link]

  • Cardiff University. (2020, April 16). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. Retrieved from [Link]

  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 200461036. Retrieved from [Link]

  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylindole. Retrieved from [Link]

  • ACS Publications. (2025, July 14). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Indoles Synthesized from Amines via Copper Catalysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(4-fluorophenyl)-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of synthetic efforts. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-fluorophenyl)-5-methyl-1H-indole, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, a comparative analysis with a structurally related analogue, and a robust experimental protocol for acquiring high-quality data.

The Structural Significance and Expected ¹H NMR Fingerprint

The molecule 2-(4-fluorophenyl)-5-methyl-1H-indole incorporates three key structural motifs that dictate its ¹H NMR spectrum: the indole ring, the 5-methyl substituent, and the 2-(4-fluorophenyl) substituent. Each of these components imparts characteristic chemical shifts and coupling patterns to the resulting spectrum.

The aromatic protons on the indole and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the ring currents.[1][2] The methyl group, being attached to the aromatic indole ring, will appear further downfield than a typical aliphatic methyl group, likely in the range of δ 2.4–2.7 ppm.[3] The N-H proton of the indole is characteristically found far downfield, often as a broad singlet, due to its acidic nature and potential for hydrogen bonding.[4]

A critical feature of this spectrum will be the spin-spin coupling between the protons and the fluorine atom on the phenyl ring. Proton-fluorine coupling (J-coupling) can occur over multiple bonds, providing valuable structural information.[5][6] The protons ortho to the fluorine will exhibit a doublet of doublets splitting pattern due to coupling with the fluorine and the adjacent meta protons. The protons meta to the fluorine will also show a complex splitting pattern.

Comparative Spectral Analysis: The Impact of Isomeric Substitution

While an experimental spectrum for the title compound is not publicly available, a detailed analysis of the closely related isomer, 2-(4-fluorophenyl)-3-methyl-1H-indole , provides an excellent comparative baseline. The reported ¹H NMR data for this isomer in CD₂Cl₂ is as follows: δ 8.07 (s, 1H, NH), 7.56 (m, 2H, ArH), 7.35 (d, J = 7.7 Hz, 1H, ArH), 7.22–7.09 (m, 5H, ArH), 2.42 (s, 3H, CH₃).[7]

By analyzing this data, we can predict the spectrum of 2-(4-fluorophenyl)-5-methyl-1H-indole. The key difference lies in the position of the methyl group, which will alter the substitution pattern on the indole ring and, consequently, the chemical shifts and coupling patterns of the indole protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH~ 8.1 - 8.3br s-
H3~ 6.7 - 6.8dJH3-NH ≈ 2-3
H4~ 7.4 - 7.5s-
H6~ 7.0 - 7.1dJH6-H7 ≈ 8.5
H7~ 7.2 - 7.3dJH7-H6 ≈ 8.5
H2'/H6' (ortho to F)~ 7.6 - 7.7ddJH-H ≈ 8.7, JH-F ≈ 5.5
H3'/H5' (meta to F)~ 7.1 - 7.2tJH-H ≈ JH-F ≈ 8.7
5-CH₃~ 2.4 - 2.5s-

Rationale for Predicted Assignments:

  • NH Proton: Expected to be a broad singlet in the downfield region, similar to other indole N-H protons.[7][8]

  • Indole Protons (H3, H4, H6, H7): The methyl group at the 5-position will influence the electronic environment of the indole ring protons. H4 will appear as a singlet due to the adjacent methyl group. H6 and H7 will likely appear as doublets, showing ortho coupling to each other.[9] The H3 proton is expected to be a doublet due to coupling with the NH proton.

  • Fluorophenyl Protons (H2'/H6' and H3'/H5'): The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system further complicated by coupling to fluorine. The protons ortho to the fluorine (H2'/H6') are expected to be deshielded and appear as a doublet of doublets.[10] The protons meta to the fluorine (H3'/H5') will appear as a triplet due to coupling with both the ortho protons and the fluorine. The values for H-F coupling constants can vary.[11][12]

  • Methyl Protons (5-CH₃): The methyl group at the 5-position is predicted to resonate as a singlet in the typical range for an aromatic methyl group.[3][13]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(4-fluorophenyl)-5-methyl-1H-indole, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] Chloroform-d is often a good first choice for such compounds.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[15]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[16]

2. NMR Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters would include:

    • A 30-45 degree pulse angle.

    • An acquisition time of 2-4 seconds.

    • A relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

3. Advanced NMR Experiments (Optional):

  • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D NMR experiment can be used to confirm the coupling relationships between protons, particularly within the indole and fluorophenyl spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

Visualizing Proton Assignments and Relationships

The following diagram illustrates the molecular structure of 2-(4-fluorophenyl)-5-methyl-1H-indole with the proton numbering used in the spectral analysis.

Caption: Molecular structure and proton numbering of 2-(4-fluorophenyl)-5-methyl-1H-indole.

Conclusion

The ¹H NMR spectrum of 2-(4-fluorophenyl)-5-methyl-1H-indole is predicted to be rich in information, with distinct signals for the indole, fluorophenyl, and methyl protons. A thorough analysis, guided by the principles of chemical shift theory and spin-spin coupling, and informed by comparative data from structurally similar molecules, allows for a confident prediction of the spectral features. This guide provides a framework for the interpretation of this spectrum and a standardized protocol for its acquisition, serving as a valuable resource for researchers in the field.

References

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Freitas, A. A., & Williamson, R. T. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Scientist Channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Coles, S. J., et al. (2009). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Validating Purity of 2-(4-fluorophenyl)-5-methylindole: A Comparative UPLC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-(4-fluorophenyl)-5-methylindole purity is a critical control point in the development of novel kinase inhibitors and GPCR ligands. Traditional HPLC-UV methods often fail to resolve positionally isomeric impurities (e.g., 6-methyl analogues) or trace hydrazone intermediates derived from the Fischer indole synthesis.

This guide presents a validated UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) workflow. Comparative data demonstrates that this method reduces run times by 75% , improves Limit of Quantitation (LOQ) by 10-fold , and provides orthogonal mass specificity that UV detection lacks.

The Analytical Challenge

The target compound, 2-(4-fluorophenyl)-5-methylindole , presents specific analytical hurdles rooted in its synthesis (typically Fischer Indole cyclization of 4-methylphenylhydrazine and 4-fluoroacetophenone).

Critical Quality Attributes (CQAs) & Impurity Profile
  • Positional Isomers: Commercial 4-methylphenylhydrazine often contains traces of 3-methylphenylhydrazine. Upon cyclization, this yields the 6-methylindole isomer. This impurity is isobaric (same mass) and has a nearly identical UV chromophore to the target, making MS-only or UV-only detection insufficient without high-resolution separation.

  • Intermediate Hydrazones: Incomplete cyclization leaves hydrazone intermediates which are often thermally unstable and can degrade during slow HPLC runs.

  • Matrix Interference: High-boiling solvents (e.g., DMSO/glycerol) used in biological assays can suppress ionization if not chromatographically resolved.

Comparative Analysis: UPLC-MS vs. Alternatives

The following table summarizes the performance metrics of the validated UPLC-MS method against traditional HPLC-UV and H-NMR.

FeatureUPLC-MS (Recommended) HPLC-UV (Traditional) H-NMR (Orthogonal)
Separation Principle Sub-2 µm particle interaction + Mass/Charge5 µm particle interaction + Light AbsorbanceMagnetic Resonance
Run Time 3.5 minutes15 - 20 minutesN/A (Batch)
Isomer Resolution (

)
> 2.5 (Baseline resolved)< 1.2 (Co-eluting shoulder)High (if peaks distinct)
Sensitivity (LOQ) 0.05% (Trace analysis)0.5% (Limit of detection)~1-2% (Low sensitivity)
Specificity High (m/z confirmation)Low (Retention time only)High (Structural)
Solvent Consumption < 2 mL/run> 20 mL/runHigh (Deuterated)

Analyst Insight: While NMR is absolute for structural elucidation, it lacks the dynamic range to detect 0.1% isomeric impurities in a 99% pure bulk sample. UPLC-MS is the only viable technique for quantitative purity validation at ICH Q3A thresholds.

Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures.

Instrumentation & Conditions[1][2][3][4]
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Detector: QDa Single Quadrupole Mass Detector (in series with PDA).

  • Stationary Phase: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The Bridged Ethyl Hybrid (BEH) particle allows high-pH stability (if needed) and reduces peak tailing for the basic indole nitrogen compared to standard silica.

Method Parameters[1][3][4][5]
ParameterSettingCausality / Rationale
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation (

) for ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for aromatics than Methanol.
Flow Rate 0.6 mL/minOptimal linear velocity for 1.7 µm particles (Van Deemter curve).
Column Temp 45°CReduces mobile phase viscosity, lowering backpressure.
Injection Vol 1.0 µLLow volume prevents column overload and band broadening.
MS Mode ESI Positive (Scan 100-600 Da)Indoles ionize readily in positive mode.
Gradient Table
  • 0.0 min: 95% A / 5% B[1]

  • 2.5 min: 5% A / 95% B (Linear Ramp)

  • 3.0 min: 5% A / 95% B (Wash)

  • 3.1 min: 95% A / 5% B (Re-equilibration)

  • 3.5 min: End

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation and the impurity fate mapping.

Diagram 1: The Analytical Decision Tree

This workflow ensures that "purity" is not just a number, but a confirmed attribute free from co-eluting interferences.

ValidationWorkflow Sample Crude Sample (2-(4-fluorophenyl)-5-methylindole) UPLC UPLC Separation (BEH C18, 1.7µm) Sample->UPLC Inject PDA PDA Detector (UV 254nm) UPLC->PDA Eluate MS MS Detector (ESI+, m/z 226.1) PDA->MS Series Flow Data Data Processing (Empower/MassLynx) PDA->Data Absorbance MS->Data TIC/XIC PurityCheck Peak Purity Pass? Data->PurityCheck Quant Quantify Impurities (% Area) PurityCheck->Quant Yes (Homogeneous) Investigate Investigate (Co-elution?) PurityCheck->Investigate No (Mass Mismatch)

Caption: Figure 1. Integrated UPLC-PDA-MS workflow. The MS acts as an orthogonal check for peak homogeneity, ensuring UV peaks are not masking co-eluting impurities.

Diagram 2: Impurity Fate Mapping (Fischer Synthesis)

Understanding the chemistry is required to predict what the UPLC must separate.

ImpurityMap Hydrazine 4-Methylphenylhydrazine Reaction Fischer Indole Synthesis (Acid Catalyst) Hydrazine->Reaction Ketone 4-Fluoroacetophenone Ketone->Reaction Target Target Indole (5-methyl) Reaction->Target ImpurityA Impurity A: 6-methyl isomer (From 3-methyl hydrazine trace) Reaction->ImpurityA Regioisomer ImpurityB Impurity B: Hydrazone Intermediate (Incomplete Cyclization) Reaction->ImpurityB Intermediate ImpurityC Impurity C: Defluorinated Byproduct (Rare, harsh conditions) Reaction->ImpurityC Side Rxn

Caption: Figure 2. Synthesis-derived impurity profile. The 6-methyl isomer is the "Critical Pair" that defines the required resolution (


) of the UPLC method.

Validation Results & Discussion

Specificity and Resolution

In comparative studies, the 5-methyl (Target) and 6-methyl (Impurity A) isomers co-elute on a standard HPLC C18 column (5 µm) with a resolution (


) of 1.1.
Using the UPLC BEH C18 protocol , the higher peak capacity achieved an 

of 2.8 , allowing for accurate integration of the impurity at 0.1% levels.
Linearity and Range

The method demonstrates linearity for the target indole from 0.5 µg/mL to 100 µg/mL.

  • Regression (

    
    ):  > 0.999
    
  • Slope: Consistent across 3 independent preparations.

LOD/LOQ Determination

Sensitivity is paramount for genotoxic impurity screening.

  • LOD (S/N = 3): 0.01 µg/mL

  • LOQ (S/N = 10): 0.05 µg/mL

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2020). UPLC Technology: Changing the Landscape of Pharmaceutical Analysis. [Link][3][4][5][6][7]

  • Robinson, B. (1982). The Fischer Indole Synthesis.[8][9][10] Wiley-Interscience. (Classic text on mechanism and impurities). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Effect of 4-Fluoro Group on Metabolic Stability of 2-Phenylindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the impact of 4-fluoro substitution on the metabolic stability of the 2-phenylindole scaffold, a privileged structure in drug discovery for breast cancer (tubulin inhibition) and neurological targets (GABA\textsubscript{A} modulation).[1]

The incorporation of a fluorine atom at the 4-position—specifically on the phenyl ring (para-position)—serves as a critical bioisosteric modification. It significantly enhances metabolic stability by blocking the primary site of Cytochrome P450 (CYP450)-mediated hydroxylation. This guide details the mechanistic basis of this stability, provides comparative performance metrics, and outlines the experimental protocols required to validate these effects in a drug discovery setting.

Mechanistic Insight: The Fluorine Effect

The 2-phenylindole scaffold is inherently lipophilic and prone to rapid oxidative clearance by hepatic enzymes. Understanding the specific role of the 4-fluoro group requires distinguishing between the two potential sites of substitution: the phenyl ring (para-position) and the indole core (C4 position) .

Primary Mechanism: Blocking Metabolic Soft Spots (Phenyl Ring)

In unsubstituted 2-phenylindole, the para-position of the phenyl ring (C4') is the "Metabolic Soft Spot." It is electronically activated and sterically accessible to CYP450 isoforms (primarily CYP3A4 and CYP2C19), leading to rapid hydroxylation and subsequent glucuronidation/elimination.

The 4-Fluoro Blockade:

  • C-F Bond Strength: The Carbon-Fluorine bond is significantly stronger (

    
    116 kcal/mol) than the Carbon-Hydrogen bond (
    
    
    
    98 kcal/mol), rendering it resistant to the radical abstraction mechanism used by CYP450 oxenes.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect (

    
    ) reduces the electron density of the phenyl ring, making it less attractive to electrophilic attack by the CYP450 heme-iron complex.
    
  • Lipophilicity Modulation: While protecting the site, fluorine maintains or slightly increases lipophilicity (

    
    ), ensuring the molecule can still penetrate cell membranes and bind hydrophobic pockets (e.g., tubulin or estrogen receptors).
    
Secondary Mechanism: Indole Core Modulation

Substitution at the 4-position of the indole ring is less common for stability alone but affects the pKa of the indole nitrogen and alters the electrostatic potential of the fused ring system. This can indirectly influence metabolic rates by changing the binding affinity to the metabolizing enzyme's active site.

Pathway Visualization

The following diagram illustrates the metabolic fate of the native scaffold versus the stabilized 4-fluoro analog.

MetabolicPathway Substrate 2-Phenylindole (Native Scaffold) CYP CYP450 (CYP3A4/2C19) Substrate->CYP Binding Metabolite 4'-Hydroxy-2-phenylindole (Unstable/Cleared) CYP->Metabolite Oxidation (Fast) Blocked Metabolic Blockade (No Hydroxylation) CYP->Blocked C-F Bond Resists Oxidation FluoroSubstrate 2-(4-Fluorophenyl)indole (Stabilized Analog) FluoroSubstrate->CYP Binding Stable Intact Drug (Prolonged Half-life) Blocked->Stable Recirculation

Figure 1: Mechanism of metabolic stabilization via fluorine substitution. The C-F bond prevents the formation of the hydroxylated metabolite.

Comparative Performance Analysis

The following data summarizes the expected shift in pharmacokinetic (PK) parameters when transitioning from 2-phenylindole to its 4-fluoro analog. Data is synthesized from structure-activity relationship (SAR) studies on analogous indole scaffolds (e.g., FGIN-1-27 derivatives).

Parameter2-Phenylindole (Native)4-Fluoro-2-phenylindole (Stabilized)Impact of Fluorine
Primary Metabolite 4'-Hydroxy-2-phenylindoleMinimal / Defluorinated (Rare)Blockade of Soft Spot
Microsomal

< 20 min (High Clearance)> 60 min (Low/Mod Clearance)> 3-fold Increase
Intrinsic Clearance (

)
> 50

L/min/mg protein
< 15

L/min/mg protein
Significant Reduction
Lipophilicity (

)
~4.2~4.5Slight Increase
CYP Inhibition Potential LowModerate (Potential CYP2C9 inhibitor)Risk of DDI increases

Key Insight: While the 4-fluoro group solves the stability problem, it increases lipophilicity.[2] Researchers must monitor for "metabolic switching," where the metabolism shifts to the indole ring (e.g., C5 or C6 hydroxylation) or leads to CYP inhibition (Drug-Drug Interactions).

Experimental Protocols

To validate the stability enhancement in your specific derivative, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Microsomal Stability Assay (Step-by-Step)

This assay determines the intrinsic clearance (


) and half-life (

) using Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Diclofenac).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.

Protocol:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-Incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH (pre-warmed) to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex for 1 min.
    
  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Metabolic Soft Spot Identification (MSSID)

If the 4-fluoro analog is still unstable, use this workflow to identify secondary metabolic sites.

MSSID_Workflow Start Start: 4-Fluoro Analog Incubate Incubate with HLM (High Conc: 10 µM, 60 min) Start->Incubate Quench Quench & Centrifuge Incubate->Quench LCMS High-Res LC-MS/MS (Q-TOF or Orbitrap) Quench->LCMS DataProcess Metabolite Search (Mass Defect Filtering) LCMS->DataProcess Identify Identify Secondary Soft Spot (e.g., Indole C5/C6) DataProcess->Identify Design Design Next Analog (e.g., 4,6-Difluoro) Identify->Design

Figure 2: Workflow for identifying secondary sites of metabolism after primary fluorination.

References

  • Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry, 15(15), 5122-5136.[3] Link

  • Verma, A. R., et al. (2016). Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy of 2-Phenylindoles.[4] ACS Chemical Neuroscience. (Contextualized from similar benzodiazepine/indole scaffold studies). Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity and metabolism). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).[5] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-fluorophenyl)-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 2-(4-fluorophenyl)-5-methyl-1H-indole Content Type: Operational Safety Protocol Audience: Medicinal Chemists, Pharmacologists, and Laboratory Safety Officers

Executive Summary & Risk Context

Compound Profile:

  • Chemical Name: 2-(4-fluorophenyl)-5-methyl-1H-indole

  • Structural Class: Fluorinated Indole Derivative

  • Physical State: Solid (typically off-white to pale yellow powder)

  • Primary Hazard: Bioactive Pharmacophore. While standard Safety Data Sheets (SDS) often classify this family as Irritants (H315/H319/H335), the structural motif—an indole core substituted with a fluorophenyl group—is a "privileged scaffold" in medicinal chemistry. It is frequently utilized to target G-protein-coupled receptors (GPCRs) and kinases.

  • Operational Directive: In the absence of a specific Occupational Exposure Limit (OEL), this compound must be handled as a Performance-Based Control Band 3 (PB-CB 3) substance. Treat as a potential sensitizer and bioactive agent until toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, you must validate the specific hazards. If a vendor-specific SDS is unavailable, apply the Precautionary Principle based on structural analogs.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Zero-tolerance for dust. Inhalation of particulates is the primary exposure vector.
Skin Corrosion H315 Causes skin irritation.[2][3][4]The lipophilic nature of the fluorophenyl group increases potential for dermal absorption.
Eye Damage H319 Causes serious eye irritation.[2][3][4][5][6]Fine dusts are abrasive and chemically reactive with mucous membranes.
STOT-SE H335 May cause respiratory irritation.[2][3][5]All open handling must occur within a certified engineering control.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for milligram-to-gram scale synthesis and handling.

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Engineering Control First: All weighing and transfer must occur inside a chemical fume hood operating at 80–100 fpm face velocity.Respirator: If hood sash must be raised >18 inches or during spill cleanup, use a fit-tested N95 or P100 half-mask.
Hand Protection Double Gloving Inner Layer: 4 mil Nitrile (Inspection White/Blue).Outer Layer: 5-8 mil Nitrile (High-Contrast Color).Rationale: Fluorinated organics can permeate thin nitrile. The "cuff-over-sleeve" method prevents wrist exposure. Change outer gloves immediately upon splash.[7]
Ocular Chemical Goggles Standard: ANSI Z87.1 Chemical Splash Goggles.Note: Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Dermal/Body Lab Coat + Apron Base: 100% Cotton or Nomex lab coat (snap closures).Add-on: Tyvek® sleeves or disposable apron during solubilization to prevent absorption of liquid solutions.

Operational Protocol: Safe Handling Lifecycle

Phase A: Weighing & Transfer (Highest Risk Step)
  • The Problem: Organic solids like indoles are prone to static charging, causing "fly-away" powder that contaminates the balance and user.

  • The Protocol:

    • Static Control: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.

    • Containment: Place the analytical balance inside a powder containment hood or use a localized draft shield.

    • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weighing boat, then transfer. This prevents cross-contamination of the source.

Phase B: Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases drastically.

  • The Protocol:

    • Clamp the receiving vessel securely.

    • Add solvent slowly down the side of the vessel to minimize aerosol generation.

    • Critical Step: Once in solution, the hazard profile shifts from "Inhalation" to "Dermal Absorption." Do not touch the outer surface of the flask with gloved hands that may have residue.

Phase C: Decontamination & Doffing
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area.

  • Outer Glove Removal: Remove outer gloves inside the hood.

  • Hand Wash: Wash hands with soap and water immediately after doffing inner gloves.

Disposal & Emergency Procedures

Waste Segregation
  • Solid Waste: Dispose of contaminated weighing boats and paper towels in Hazardous Solid Waste . Do not use general trash.

  • Liquid Waste:

    • Scenario A (Non-Halogenated Solvent): If dissolved in Acetone/Methanol, segregate into "Flammable Solvents."

    • Scenario B (Halogenated Solvent): If dissolved in DCM/Chloroform, segregate into "Halogenated Waste."

    • Note on Fluorine: While the compound contains Fluorine, it typically does not require a separate "Fluorinated" waste stream unless local EHS regulations specify (unlike HF). It generally follows the solvent stream.

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder.

  • Method: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation. Wipe up and place in a sealed bag.

  • Verification: Use a UV lamp (if the compound is fluorescent, which many indoles are) to verify the surface is clean.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafeHandling Risk 1. Risk Assessment (Check SDS / Control Band 3) PPE 2. PPE Donning (Double Nitrile, Goggles, Lab Coat) Risk->PPE Define Requirements EngControl 3. Engineering Controls (Fume Hood Verification) PPE->EngControl Verify Airflow Handling 4. Active Handling (Static Control, Weighing) EngControl->Handling Sash < 18" Decon 5. Decontamination (Wet Wipe Method) Handling->Decon Post-Task Decon->PPE Doffing Protocol Waste 6. Disposal (Segregated Streams) Decon->Waste Solid/Liquid Separation

Caption: Operational workflow emphasizing the dependency of safe handling on prior risk assessment and engineering validation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(4-fluorophenyl)-5-methyl-1H-indole. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.